A Technical Guide to 4-tert-Butylcyclohexyl Phenylacetate (CAS 57663-68-0)
A Technical Guide to 4-tert-Butylcyclohexyl Phenylacetate (CAS 57663-68-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-tert-Butylcyclohexyl phenylacetate is a carboxylic acid ester characterized by its distinct molecular architecture, which combines a bulky, sterically hindered 4-tert-butylcyclohexyl alcohol moiety with an aromatic phenylacetic acid group. While detailed public data for this specific CAS number (57663-68-0) is limited, its structural components and relationship to well-documented analogues, such as 4-tert-butylcyclohexyl acetate, allow for a robust scientific profile based on established chemical principles. This guide provides a comprehensive overview of its inferred physicochemical properties, a logical and detailed synthesis pathway including precursor preparation and final esterification, and a predictive analysis of its spectroscopic signature. The synthesis protocols are designed to be self-validating, emphasizing reaction control and purification to yield a high-purity final product. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Physicochemical and Spectroscopic Profile
The properties of 4-tert-Butylcyclohexyl phenylacetate are dictated by its molecular weight and the interplay between its nonpolar aliphatic and aromatic regions and the polar ester linkage.
Table 1: Physicochemical Properties of 4-tert-Butylcyclohexyl Phenylacetate
| Property | Value (Predicted/Inferred) | Justification |
|---|---|---|
| CAS Number | 57663-68-0 | N/A |
| Molecular Formula | C₁₈H₂₆O₂ | Derived from structure |
| Molecular Weight | 274.40 g/mol | Calculated from formula |
| Physical State | Liquid | Analogous to similar esters like 4-tert-butylcyclohexyl acetate[1][2] |
| Boiling Point | > 250 °C (at 760 mmHg) | Expected to be significantly higher than 4-tert-butylcyclohexyl acetate due to the larger phenyl group |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | Typical for medium-to-large esters |
| Density | ~0.98 - 1.02 g/mL | Inferred from structurally similar compounds |
Predicted Spectroscopic Signature
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following is a predictive analysis based on the compound's structure.
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¹H NMR Spectroscopy (CDCl₃, 300 MHz):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl ring.
-
δ ~4.6 (m, 1H): The proton on the carbon bearing the ester oxygen (C-O-C=O), shifted downfield. The multiplicity will depend on the cis/trans isomerism.
-
δ 3.61 (s, 2H): Methylene protons (CH₂) of the phenylacetate group.
-
δ 0.90-2.00 (m, 9H): Cyclohexane ring protons.
-
δ 0.85 (s, 9H): The nine equivalent protons of the tert-butyl group.
-
-
¹³C NMR Spectroscopy (CDCl₃, 75.5 MHz):
-
δ ~171: Ester carbonyl carbon (C=O).
-
δ ~134: Quaternary aromatic carbon attached to the CH₂ group.
-
δ ~129, ~128, ~127: Aromatic CH carbons.
-
δ ~75: Cyclohexyl carbon attached to the ester oxygen (C-O).
-
δ ~41: Methylene carbon of the phenylacetate group.
-
δ ~47: Quaternary carbon of the tert-butyl group.
-
δ ~32: Methylene carbons of the cyclohexane ring.
-
δ ~27: Methyl carbons of the tert-butyl group.
-
-
Infrared (IR) Spectroscopy:
-
~1735 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester functional group.
-
~3030 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching from the cyclohexane and tert-butyl groups.
-
~1160 cm⁻¹ (strong): C-O stretching of the ester linkage.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations[3].
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 274: Molecular ion peak.
-
Key Fragments: Expect cleavage at the ester linkage, leading to fragments corresponding to the 4-tert-butylcyclohexyl cation (m/z 139) and the phenylacetyl group (m/z 91, the tropylium ion, is a very common fragment for benzyl-containing compounds).
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Synthesis and Manufacturing Pathway
The most logical and industrially scalable synthesis of 4-tert-Butylcyclohexyl phenylacetate is a two-step process starting from 4-tert-butylphenol. This involves the hydrogenation of the phenol to the corresponding alcohol, followed by esterification with phenylacetic acid.
Step 1: Synthesis of 4-tert-Butylcyclohexanol (Precursor)
The stereochemistry of the final product, particularly the ratio of cis to trans isomers, is determined during this critical hydrogenation step. The cis isomer often possesses a more desirable fragrance profile[4]. The use of specific catalysts under controlled conditions is paramount to selectively produce the desired isomer.
Experimental Protocol: Hydrogenation of 4-tert-Butylphenol
-
Reactor Setup: Charge a high-pressure autoclave reactor with 4-tert-butylphenol, a suitable solvent such as isopropanol, and a rhodium-on-carbon (Rh/C) catalyst[4][5][6]. The catalyst loading is typically 0.1-1.0 mol% relative to the substrate.
-
Causality: Rhodium catalysts are highly effective for aromatic ring hydrogenation and, in the presence of an acid promoter (like H₂SO₄ or HCl), can provide high selectivity for the cis-isomer[4][5]. Isopropanol is a common solvent that effectively dissolves the reactant and is stable under hydrogenation conditions[6].
-
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 5-10 atm) and heat to the desired temperature (e.g., 40-80°C) with vigorous stirring[5].
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the catalyst. The catalyst can often be recycled.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield crude 4-tert-butylcyclohexanol. This crude product can be used directly in the next step or purified further by distillation if required.
Step 2: Synthesis of 4-tert-Butylcyclohexyl Phenylacetate (Esterification)
This step involves a classic Fischer esterification, where the alcohol precursor is reacted with phenylacetic acid in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-tert-butylcyclohexanol, phenylacetic acid (1.0-1.2 molar equivalents), a water-immiscible solvent that forms an azeotrope (e.g., toluene), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)[7].
-
Causality: The reaction is an equilibrium process. The Dean-Stark trap is crucial as it removes the water byproduct, driving the equilibrium towards the product side according to Le Châtelier's principle, thus ensuring a high conversion rate[7]. The strong acid protonates the carbonyl oxygen of the phenylacetic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is produced, indicating the reaction is complete.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Causality: The aqueous washes remove the water-soluble components: the acid catalyst, any unreacted phenylacetic acid (as its sodium salt), and trace amounts of unreacted alcohol.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude ester by vacuum distillation to obtain the final high-purity product.
Applications and Biological Activity
Given its structure, 4-tert-Butylcyclohexyl phenylacetate is almost certainly utilized in the fragrance and flavor industry . The related compound, 4-tert-butylcyclohexyl acetate, is a widely used fragrance ingredient known for its woody and fruity notes[1][5]. The addition of the phenyl group in the phenylacetate variant is expected to impart a more complex, potentially honey-like, floral, or rosy character, building upon the woody base of the cyclohexyl moiety. Phenylacetic acid esters are known for their use in perfumery[8].
There is no specific public data available on the biological or toxicological properties of CAS 57663-68-0. However, based on general principles for esters and data from its analogues, it is likely to be metabolized via hydrolysis into 4-tert-butylcyclohexanol and phenylacetic acid. Phenylacetate is a known metabolite in humans.
Safety and Handling
-
Hazard Classification (Anticipated): Likely to be classified as a skin irritant and may cause allergic skin reactions (skin sensitizer), similar to 4-tert-butylcyclohexyl acetate[2][9][10].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles[9][11].
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact[2][11].
-
Respiratory Protection: Use only in a well-ventilated area. If vapors or mists are generated, an approved respirator may be necessary[9].
-
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing[10][11]. Keep away from heat, sparks, and open flames[12].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[9][12]. Protect from direct sunlight. Incompatible materials include strong oxidizing agents[9].
-
First Aid Measures:
Conclusion
4-tert-Butylcyclohexyl phenylacetate is a specialty ester with clear potential in the fragrance industry. Its synthesis is achievable through a well-established, two-step chemical pathway that allows for control over isomeric purity. While public data on this specific compound is sparse, a robust understanding of its properties, synthesis, and safety profile can be constructed through expert analysis of its chemical structure and comparison with closely related, well-documented analogues. This guide provides the necessary technical foundation for its synthesis, characterization, and safe handling in a research and development setting.
References
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ResearchGate. (n.d.). Esterification of Phenylacetic Acid (1) with tert-Butyl Al- cohol in the Presence of DMAP a. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of para-tert-butylcalix[13]arene 1 (a),.... Retrieved from [Link]
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MDPI. (2020, July 19). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Molecules. Retrieved from [Link]
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ResearchGate. (2025, August 10). NMR evidence for protonated tetraethyl p-tert-butylcalix[13]arene tetraacetate. Retrieved from [Link]
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PubMed. (2008, September 20). (4-tert-Butyl-phenyl)-acetic acid. Retrieved from [Link]
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SMPDB. (2013, August 1). Phenylacetate Metabolism. The Small Molecule Pathway Database. Retrieved from [Link]
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